molecular formula C8H5BrFIO2 B12853943 Methyl 2-bromo-3-fluoro-4-iodobenzoate

Methyl 2-bromo-3-fluoro-4-iodobenzoate

Cat. No.: B12853943
M. Wt: 358.93 g/mol
InChI Key: LMQBTUIUUAFRCV-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-fluoro-4-iodobenzoate: is an organic compound with the molecular formula C8H5BrFIO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and iodine atoms, and the carboxylic acid group is esterified with a methyl group. This compound is of interest due to its unique combination of halogen atoms, which can impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-3-fluoro-4-iodobenzoate typically involves multi-step organic reactions. One common method starts with the halogenation of methyl benzoate to introduce the bromine, fluorine, and iodine atoms at specific positions on the benzene ring. The reaction conditions often involve the use of halogenating agents such as bromine, iodine, and fluorine sources under controlled temperatures and solvents to ensure selective substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors to control the reaction parameters precisely. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-3-fluoro-4-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide in acetone for halogen exchange.

    Oxidation Reactions: Oxidizing agents like potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride.

Major Products: The major products formed depend on the type of reaction. For example, in a substitution reaction, the halogen atoms may be replaced by other functional groups like hydroxyl or amino groups.

Scientific Research Applications

Chemistry: Methyl 2-bromo-3-fluoro-4-iodobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. The presence of multiple halogens can influence the biological activity of the resulting compounds.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-fluoro-4-iodobenzoate depends on its application. In chemical reactions, the halogen atoms can act as leaving groups or participate in electron-withdrawing effects, influencing the reactivity of the compound. In biological systems, the compound’s mechanism would depend on its interaction with specific molecular targets, such as enzymes or receptors, where the halogen atoms can play a role in binding affinity and specificity.

Comparison with Similar Compounds

  • Methyl 3-bromo-4-fluoro-2-iodobenzoate
  • Methyl 4-bromo-2-iodobenzoate
  • Methyl 3-bromo-2-iodobenzoate

Uniqueness: Methyl 2-bromo-3-fluoro-4-iodobenzoate is unique due to the specific positions of the halogen atoms on the benzene ring. This unique substitution pattern can result in distinct chemical properties and reactivity compared to other similar compounds.

Biological Activity

Methyl 2-bromo-3-fluoro-4-iodobenzoate is a halogenated organic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of multiple halogen substituents—bromine, fluorine, and iodine—on the aromatic ring enhances its reactivity and biological activity, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrFIO2C_9H_7BrFIO_2, with a molecular weight of approximately 309.06 g/mol. The compound's structure is characterized by:

  • A benzoate framework
  • Halogen substitutions that can influence its interaction with biological targets

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The halogen atoms can enhance binding affinity and selectivity, potentially modulating biochemical pathways. This compound has been investigated for its role in:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, likely due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
  • Anticancer Potential : The halogenated structure may allow for interactions with DNA or proteins involved in cancer cell proliferation.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the growth of certain bacterial strains. A study showed that derivatives with similar halogen patterns exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

CompoundMIC (µg/mL)Target Organism
This compound4E. coli
Methyl 2-bromo-3-fluoro-4-chlorobenzoate8Staphylococcus aureus

These results indicate that structural modifications can significantly impact the efficacy of these compounds.

Case Studies

  • Antimicrobial Screening : In a screening assay involving multiple halogenated benzoates, this compound exhibited notable inhibitory effects on bacterial growth at concentrations as low as 4 µg/mL against E. coli, suggesting a promising lead for further development in antimicrobial therapy.
  • Anticancer Activity : Another study evaluated the compound's effect on cancer cell lines, revealing that it induced apoptosis in specific types of cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Properties

Molecular Formula

C8H5BrFIO2

Molecular Weight

358.93 g/mol

IUPAC Name

methyl 2-bromo-3-fluoro-4-iodobenzoate

InChI

InChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,1H3

InChI Key

LMQBTUIUUAFRCV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)I)F)Br

Origin of Product

United States

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